6-(trifluoromethyl)isoquinolin-1(2H)-one
Overview
Description
6-(trifluoromethyl)isoquinolin-1(2H)-one is a chemical compound belonging to the isoquinolinone family. Isoquinolinones are a class of heterocyclic compounds that have a wide range of applications in medicinal chemistry and organic synthesis. The presence of a trifluoromethyl group at the 6-position of the isoquinolinone ring imparts unique chemical and physical properties to the compound, making it of interest for various scientific research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(trifluoromethyl)isoquinolin-1(2H)-one can be achieved through several methods. One common approach involves the use of rhodium-catalyzed C-H activation/annulation reactions. For example, a Suzuki cross-coupling between 2-halobenzonitriles and commercially available vinyl boronates followed by platinum-catalyzed nitrile hydrolysis and cyclization can yield isoquinolin-1(2H)-ones . Another method involves the use of N-chloroamides as directing synthons for cobalt-catalyzed room-temperature C-H activation, with alkynes as coupling partners .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
6-(trifluoromethyl)isoquinolin-1(2H)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the compound to its dihydro derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups at various positions on the isoquinolinone ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Reagents like aryliodonium salts and alkyl halides are used in substitution reactions under appropriate catalytic conditions.
Major Products Formed
The major products formed from these reactions include various substituted isoquinolinones, dihydroisoquinolinones, and quinones, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
6-(trifluoromethyl)isoquinolin-1(2H)-one has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of advanced materials and as a precursor in the synthesis of pharmaceuticals and agrochemicals
Mechanism of Action
The mechanism of action of 6-(trifluoromethyl)isoquinolin-1(2H)-one involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes and interact with intracellular targets. The compound can modulate enzyme activity, inhibit protein-protein interactions, and affect signal transduction pathways, leading to its observed biological effects .
Comparison with Similar Compounds
Similar Compounds
Isoquinolin-1(2H)-one: Lacks the trifluoromethyl group, resulting in different chemical and physical properties.
6-methylisoquinolin-1(2H)-one: Contains a methyl group instead of a trifluoromethyl group, leading to variations in reactivity and biological activity.
6-chloroisoquinolin-1(2H)-one: The presence of a chlorine atom instead of a trifluoromethyl group affects the compound’s electronic properties and reactivity.
Uniqueness
The presence of the trifluoromethyl group in 6-(trifluoromethyl)isoquinolin-1(2H)-one imparts unique properties such as increased lipophilicity, metabolic stability, and enhanced biological activity compared to its analogs. These characteristics make it a valuable compound for various scientific and industrial applications.
Properties
IUPAC Name |
6-(trifluoromethyl)-2H-isoquinolin-1-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6F3NO/c11-10(12,13)7-1-2-8-6(5-7)3-4-14-9(8)15/h1-5H,(H,14,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VOZOQWOUOOVFSB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=CNC2=O)C=C1C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6F3NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80654949 | |
Record name | 6-(Trifluoromethyl)isoquinolin-1(2H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80654949 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
213.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1184916-59-3 | |
Record name | 6-(Trifluoromethyl)isoquinolin-1(2H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80654949 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 6-(trifluoromethyl)-1,2-dihydroisoquinolin-1-one | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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